1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester 1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC19813019
InChI: InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-6(4-10-11)7(12)13/h4-5H,1-3H3,(H,12,13)/p-1
SMILES:
Molecular Formula: C9H11N2O4-
Molecular Weight: 211.19 g/mol

1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester

CAS No.:

Cat. No.: VC19813019

Molecular Formula: C9H11N2O4-

Molecular Weight: 211.19 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester -

Specification

Molecular Formula C9H11N2O4-
Molecular Weight 211.19 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-4-carboxylate
Standard InChI InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-6(4-10-11)7(12)13/h4-5H,1-3H3,(H,12,13)/p-1
Standard InChI Key MBOVQMUHVMCMPG-UHFFFAOYSA-M
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C=N1)C(=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at positions 1 and 4 with tert-butyl and ethyl ester groups, respectively . The tert-butyl group (C(CH3)3\text{C}(\text{CH}_{3})_{3}) provides steric bulk, influencing reactivity and solubility, while the ethyl ester (COOCH2CH3\text{COOCH}_{2}\text{CH}_{3}) enhances hydrophobicity. The planar pyrazole ring facilitates π-π stacking interactions, which are critical in supramolecular assembly .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H16N2O4\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}_{4}
Molar Mass (g/mol)240.26
CAS Registry Number405103-00-6
Boiling PointNot reported-
Melting PointNot reported-

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:

  • 1H^1\text{H}-NMR: Signals at δ 1.3–1.5 ppm (tert-butyl methyl groups) and δ 4.2–4.4 ppm (ethyl ester methylene).

  • 13C^{13}\text{C}-NMR: Peaks at 165–170 ppm (ester carbonyls) and 80–85 ppm (tert-butyl quaternary carbon).
    Infrared (IR) spectroscopy reveals strong absorptions at 1720–1740 cm1^{-1} (C=O stretch) and 1150–1250 cm1^{-1} (C-O ester).

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis typically involves a multi-step protocol:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or alkynes via 1,3-dipolar cycloaddition .

  • Esterification: Reaction with tert-butyl bromide and ethyl bromide in the presence of a base (e.g., NaH\text{NaH}) to introduce ester groups.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
CyclocondensationHydrazine, 1,3-diketone, EtOH, reflux60–70%
Esterification(CH3)3COBr\text{(CH}_{3}\text{)}_{3}\text{COBr}, CH3CH2Br\text{CH}_{3}\text{CH}_{2}\text{Br}, NaH\text{NaH}, THF, 0°C45–55%

Reaction Mechanisms

  • Cycloaddition: The 1,3-dipolar cycloaddition proceeds via a concerted mechanism, forming the pyrazole ring with regioselectivity dictated by electron-withdrawing groups .

  • Alkylation: The tert-butyl group is introduced via an SN2\text{S}_{N}2 mechanism, while ethyl esterification follows nucleophilic acyl substitution.

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMSO, THF) but exhibits limited solubility in water due to its ester groups. Stability studies indicate decomposition above 150°C, with hydrolysis of ester moieties under acidic or basic conditions.

Crystallographic Data

X-ray diffraction of analogous pyrazole dicarboxylates reveals monoclinic crystal systems with hydrogen-bonded dimers. For example, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate forms cyclic dimers via C–H⋯O interactions .

Applications in Research

Material Science

The tert-butyl group’s steric bulk enables use in:

  • Metal-Organic Frameworks (MOFs): As a ligand for constructing porous materials with gas storage capabilities .

  • Polymer Modification: Enhancing thermal stability in ester-functionalized polymers.

Future Directions

Research gaps include:

  • Biological Profiling: Systematic evaluation of anticancer and anti-inflammatory potential.

  • Catalytic Applications: Exploration in asymmetric synthesis as a chiral ligand.

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